Isotopic Purity and Mass Shift for Accurate Quantification
The utility of Oseltamivir acid-d3 as an internal standard is predicated on its high isotopic purity and sufficient mass shift. Commercial sources report an isotopic purity of ≥99% atom D . This high enrichment ensures that the unlabeled impurity (M+0 ion) is <1%, which minimizes cross-talk into the analyte channel—a critical requirement for achieving the lower limit of quantification (LLOQ) and assay accuracy mandated by regulatory bioanalysis . In contrast, internal standards with lower isotopic purity (e.g., 98% atom D) or smaller mass shifts (+1 Da) can produce significant interference, compromising assay sensitivity and precision .
| Evidence Dimension | Isotopic Purity and Resulting M+0 Cross-Talk |
|---|---|
| Target Compound Data | ≥99% atom D isotopic purity |
| Comparator Or Baseline | Typical commercial deuterated IS with 98% atom D purity or +1 Da mass shift |
| Quantified Difference | Target compound M+0 impurity <1% vs. comparator M+0 impurity ~2%; +3 Da mass shift ensures complete baseline resolution vs. potential overlap with +1 Da shift |
| Conditions | Commercial product specifications and LC-MS/MS method development best practices |
Why This Matters
This high isotopic purity directly translates to a lower LLOQ and more reliable quantification of low-concentration oseltamivir acid in plasma, a critical metric for pharmacokinetic studies.
